2,4-dichloro-N-(cyanomethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |
InChI Key |
WEIIHWUAMKABIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro N Cyanomethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Hydrogenic Environment Analysis
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In 2,4-dichloro-N-(cyanomethyl)benzamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene (B1212753) (-CH₂) protons.
Aromatic Protons (Ar-H): The three protons on the 2,4-dichlorinated benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing chloro and amide substituents. orgchemboulder.com Their splitting pattern would likely be complex, appearing as a series of doublets and a doublet of doublets, reflecting their coupling relationships.
Amide Proton (-NH-): The amide proton signal is characteristically broad due to quadrupole broadening from the adjacent nitrogen atom and its chemical exchange with trace amounts of water in the solvent. libretexts.orgpku.edu.cn Its chemical shift is variable and concentration-dependent but is generally found downfield, often in the δ 5.0-8.5 ppm range. orgchemboulder.com
Methylene Protons (-CH₂-): The two protons of the cyanomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Due to the proximity of the electron-withdrawing amide and cyano groups, this signal would be shifted downfield from typical aliphatic protons, likely appearing in the δ 4.0-4.5 ppm range.
Because of the partial double bond character of the C-N amide bond, rotation can be restricted, which may lead to the observation of cis/trans isomers, potentially causing a doubling of signals for the NH and CH₂ protons. nanalysis.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (H-3, H-5, H-6) | 7.0 - 8.5 | m (multiplet) |
| -NH- (Amide) | 5.0 - 8.5 | br s (broad singlet) |
| -CH₂- (Methylene) | 4.0 - 4.5 | s (singlet) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. oregonstate.edu For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 160-170 ppm. oregonstate.edu
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the δ 120-140 ppm region. The carbons directly attached to the chlorine atoms (C-2, C-4) and the carbonyl group (C-1) will have their chemical shifts significantly influenced by these substituents.
Nitrile Carbon (-C≡N): The carbon of the cyano group is expected to appear in the δ 115-125 ppm range. oregonstate.edu
Methylene Carbon (-CH₂-): The methylene carbon, being an sp³-hybridized carbon, will be the most shielded and appear furthest upfield, likely in the δ 25-35 ppm range.
The precise chemical shifts can be predicted using computational methods or by comparison with structurally similar compounds. nih.govd-nb.inforesearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (Carbonyl) | 160 - 170 |
| Ar-C (C1, C2, C3, C4, C5, C6) | 120 - 140 |
| -C≡N (Nitrile) | 115 - 125 |
| -CH₂- (Methylene) | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their positions relative to one another on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would be used to definitively assign the ¹³C signals for the three aromatic C-H groups and the -CH₂- group by correlating them with their corresponding, already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds. emerypharma.com This experiment is key to connecting the different fragments of the molecule. For instance, it would show correlations from the methylene (-CH₂) protons to both the amide carbonyl (-C=O) carbon and the nitrile (-C≡N) carbon. It would also show a correlation from the aromatic proton at C-6 to the carbonyl carbon, thus confirming the connectivity of the entire molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. miamioh.edu
For this compound (C₉H₆Cl₂N₂O), the nominal molecular weight is 229 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) would result in three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio of approximately 9:6:1.
The fragmentation of amides upon ionization often involves the cleavage of the amide C-N bond. nih.govrsc.org A primary fragmentation pathway for this molecule is expected to be the formation of the 2,4-dichlorobenzoyl acylium ion (m/z 173) through the loss of the cyanomethylamine radical. This stable acylium ion can further lose a molecule of carbon monoxide (CO) to yield the 2,4-dichlorophenyl cation (m/z 145). researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. americanpharmaceuticalreview.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental composition of C₉H₆Cl₂N₂O by matching the experimentally measured mass of the molecular ion to its calculated exact mass with a high degree of precision (typically within 5 ppm).
Table 3: Exact Mass Calculation for this compound
| Formula | Nominal Mass | Monoisotopic (Exact) Mass |
|---|---|---|
| C₉H₆³⁵Cl₂N₂O | 229 | 227.98572 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Impurity Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. nih.govnih.gov This method provides detailed structural information by establishing the connectivity of atoms through the fragmentation pathways.
In the context of this compound, the molecular ion (e.g., m/z 228) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would confirm the proposed fragmentation pathway, showing the formation of key fragments like the 2,4-dichlorobenzoyl cation (m/z 173). This technique is exceptionally sensitive and specific, making it invaluable for the structural confirmation of the target compound.
Furthermore, MS/MS is a critical tool for identifying and characterizing low-level impurities in a sample. americanpharmaceuticalreview.comlcms.cz By coupling liquid chromatography with MS/MS (LC-MS/MS), impurities can be separated from the main component and individually analyzed. Their molecular ions can be selected and fragmented, allowing for their structural elucidation even when present in trace amounts, which is crucial for quality control in chemical synthesis. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be crucial for confirming the presence of key structural motifs.
In an IR spectrum of this compound, specific absorption bands would be anticipated. The N-H stretching vibration of the secondary amide is expected to appear in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and characteristic absorption, would likely be observed between 1680 and 1630 cm⁻¹. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity band in the 2260-2220 cm⁻¹ range. Furthermore, vibrations associated with the dichlorinated benzene ring, including C-H and C=C stretching, and C-Cl stretching, would be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and easily identifiable Raman band. Aromatic ring vibrations also give rise to distinct Raman signals. By comparing the IR and Raman spectra, a comprehensive vibrational profile of the molecule can be obtained, confirming the presence of all essential functional groups.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| N-H Stretch (Amide) | 3300-3100 | Weak |
| C=O Stretch (Amide) | 1680-1630 | Medium |
| C≡N Stretch (Nitrile) | 2260-2220 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information.
This analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzamide (B126) group and the relative orientation of the dichlorophenyl ring and the cyanomethyl moiety could be accurately determined. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and a neighboring carbonyl oxygen) or halogen bonding, would be elucidated. This information is invaluable for understanding the compound's solid-state conformation and its potential interactions in a biological or material science context.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable.
The purity of a sample would be assessed by monitoring the eluent with a UV detector, typically at a wavelength where the aromatic system of the benzamide exhibits strong absorbance. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify their relative amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization, GC-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile byproducts or unreacted starting materials from its synthesis.
For instance, in a typical synthesis involving the reaction of 2,4-dichlorobenzoyl chloride with aminoacetonitrile (B1212223), GC-MS could be used to detect any residual solvents or volatile impurities in the starting materials. The gas chromatograph separates the volatile components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification by comparison with spectral libraries.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichlorobenzoyl chloride |
| aminoacetonitrile |
| acetonitrile |
Mechanistic Investigations of Chemical Transformations Involving 2,4 Dichloro N Cyanomethyl Benzamide
Reaction Pathway Elucidation for Amide Bond Formationresearchgate.net
The synthesis of 2,4-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with aminoacetonitrile (B1212223). This transformation is a classic example of amide bond formation, a cornerstone reaction in organic chemistry. nih.gov The elucidation of its reaction pathway is crucial for optimizing reaction conditions and maximizing yield.
The primary mechanism for the formation of the amide bond in this compound is a nucleophilic acyl substitution. libretexts.org The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aminoacetonitrile at the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. libretexts.orgyoutube.com The presence of two electron-withdrawing chlorine atoms on the benzoyl chloride ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The process can be described in the following steps:
Nucleophilic Attack: The amino group (-NH₂) of aminoacetonitrile acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom. youtube.com
Formation of Tetrahedral Intermediate: This initial attack results in the formation of a transient tetrahedral intermediate. In this species, the oxygen atom carries a negative charge, and the nitrogen atom bears a positive charge. youtube.com
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the movement of electrons from the negatively charged oxygen. Concurrently, the chloride ion, being an excellent leaving group, is expelled. libretexts.org
Deprotonation: A base, which can be another molecule of aminoacetonitrile or an added base like triethylamine (B128534), removes a proton from the positively charged nitrogen atom to yield the final, neutral amide product, this compound, and an ammonium (B1175870) salt byproduct.
The key intermediate in the amide bond formation is the tetrahedral intermediate formed after the initial nucleophilic attack. youtube.com The stability and fate of this intermediate dictate the reaction's progression. Its collapse is driven by the reformation of the stable carbonyl double bond and the expulsion of the chloride ion. libretexts.org The reaction is generally irreversible due to the stability of the chloride anion and the subsequent acid-base reaction that neutralizes the protonated amide. In some amide synthesis protocols that start from carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.comresearchgate.net However, when starting from an acid chloride, such activating agents are unnecessary as the chloride itself is a superb leaving group.
Intramolecular Cyclization and Rearrangement Mechanismsmdpi.comlibretexts.orgias.ac.in
While this compound is a stable compound, related benzamides can undergo intramolecular cyclization under specific conditions, often promoted by heat, light, or catalysts. scilit.comnih.gov For instance, N-allylbenzamides can undergo oxidative cyclization to form oxazoles. nih.gov In the case of this compound, the cyanomethyl group presents possibilities for cyclization. For example, under strongly acidic or basic conditions, hydrolysis of the nitrile to a carboxylic acid could potentially be followed by cyclization onto the amide nitrogen, although this would require harsh conditions.
Rearrangement reactions are also a feature of amide chemistry. The Beckmann rearrangement, for example, transforms an oxime into an amide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org While not a rearrangement of this compound itself, it represents a related mechanistic pathway in amide synthesis. It involves the acid-catalyzed migration of an alkyl group to an electron-deficient nitrogen atom. organic-chemistry.orgyoutube.com The key step is the migration of the group anti-periplanar to the leaving group on the oxime nitrogen, which occurs as the N-O bond is cleaved. wikipedia.org
Regioselectivity Studies of Halogenation and Substituent Incorporationwikipedia.org
The substitution pattern of this compound is pre-determined by the starting material, 2,4-dichlorobenzoyl chloride. However, if further electrophilic aromatic substitution were to be performed on the final molecule, the regioselectivity would be governed by the directing effects of the existing substituents on the benzene (B151609) ring.
The substituents are:
Two chlorine atoms (at positions 2 and 4)
An amide group (-CONHCH₂CN) (at position 1)
All three of these groups are deactivating towards further electrophilic substitution, meaning the reaction would be slower than with benzene itself. However, they direct incoming electrophiles to specific positions. masterorganicchemistry.com
Chlorine: Halogens are an exception among deactivating groups as they are ortho, para-directors.
Amide Group: The carbonyl adjacent to the ring makes the amide group a meta-director.
The combined influence of these groups would lead to a complex product mixture, with the ultimate regioselectivity depending on the reaction conditions and the nature of the electrophile. The position C5 is activated by the chlorine at C4 (ortho) and the chlorine at C2 (para), while being deactivated by the meta amide group. Position C6 is activated by the chlorine at C2 (ortho). Steric hindrance from the adjacent amide group at C1 would likely disfavor substitution at the C6 position. Therefore, substitution at C5 is the most probable outcome.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CONHCH₂CN | 1 | Deactivating | Meta (to C3, C5) |
| -Cl | 2 | Deactivating | Ortho, Para (to C3, C6) |
| -Cl | 4 | Deactivating | Ortho, Para (to C3, C5) |
Kinetic and Thermodynamic Analysis of Synthetic Processesresearchgate.net
A kinetic and thermodynamic analysis of the synthesis of this compound provides quantitative insight into the reaction's rate, efficiency, and feasibility. Such studies are essential for scaling up production from the laboratory to an industrial setting.
Kinetic Analysis: This involves measuring the reaction rate under various conditions (temperature, concentration of reactants, catalyst) to determine the rate law and the activation energy (Ea). For the reaction between 2,4-dichlorobenzoyl chloride and aminoacetonitrile, the reaction is expected to follow second-order kinetics, being first order in each reactant. The rate equation would be:
Rate = k[2,4-dichlorobenzoyl chloride][aminoacetonitrile]
The activation energy, determined from an Arrhenius plot, would quantify the energy barrier that must be overcome for the reaction to occur. A lower Ea would imply a faster reaction rate.
Thermodynamic Analysis: This focuses on the energy changes during the reaction. The key parameters are:
Enthalpy of Reaction (ΔH): The formation of the stable amide bond and the release of HCl (which is neutralized by a base) is a highly exothermic process, resulting in a negative ΔH.
Entropy of Reaction (ΔS): The reaction combines two molecules into one, plus a salt, suggesting a small change in entropy.
Gibbs Free Energy (ΔG): Calculated as ΔG = ΔH - TΔS. Given the highly exothermic nature of the reaction, ΔG will be large and negative, indicating that the reaction is spontaneous and proceeds favorably towards the products.
| Parameter | Description | Expected Value for Amide Synthesis |
|---|---|---|
| Rate Constant (k) | Proportionality constant relating reactant concentrations to reaction rate. | High, due to reactive acid chloride. |
| Activation Energy (Ea) | Minimum energy required for reaction to occur. | Relatively low. |
| Enthalpy (ΔH) | Heat change of the reaction. | Negative (Exothermic). |
| Gibbs Free Energy (ΔG) | Indicates spontaneity of the reaction. | Negative (Spontaneous). |
Isotopic Labeling Studies to Trace Reaction Pathwaysresearchgate.net
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism, providing definitive evidence for proposed pathways. ias.ac.inwikipedia.org In the synthesis of this compound, several labeling experiments could be designed to confirm the nucleophilic acyl substitution mechanism. researchgate.netnih.gov
A potential isotopic labeling study could involve the following:
¹⁵N Labeling: Synthesizing aminoacetonitrile with an enriched ¹⁵N isotope (¹⁵NH₂CH₂CN). After the reaction, the position of the ¹⁵N label in the final product can be confirmed using mass spectrometry or ¹⁵N NMR spectroscopy. This would unequivocally prove that the nitrogen atom in the amide linkage originates from the aminoacetonitrile. researchgate.net
¹³C Labeling: The carbonyl carbon of 2,4-dichlorobenzoyl chloride could be labeled with ¹³C. Following the reaction, ¹³C NMR spectroscopy would show the labeled carbon in the carbonyl position of the final amide product, confirming that this carbon atom is retained and is the site of the nucleophilic attack.
¹⁸O Labeling: Labeling the carbonyl oxygen of the acid chloride with ¹⁸O would demonstrate that this oxygen is retained in the final amide product. This would rule out alternative mechanisms where this oxygen might be lost or exchanged during the reaction.
These studies are invaluable for distinguishing between possible mechanisms, especially if competing reaction pathways, such as rearrangements or fragmentations, were plausible. ias.ac.innih.gov
Computational Chemistry and Theoretical Modeling of 2,4 Dichloro N Cyanomethyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No dedicated Density Functional Theory (DFT) studies for 2,4-dichloro-N-(cyanomethyl)benzamide were identified. Such calculations are crucial for understanding a molecule's electronic properties and reactivity.
Prediction of Molecular Geometry and Conformational Preferences
There are no published studies predicting the molecular geometry or conformational preferences of this compound using DFT. However, experimental crystal structure data for related compounds can provide insights. For instance, the crystal structure of N-(cyanomethyl)benzamide shows that the amide group is twisted relative to the benzene (B151609) ring by a dihedral angle of 21.86 (7)°. nih.govresearchgate.net In 2,4-dichloro-N-o-tolylbenzamide, the amide unit makes a dihedral angle of 68.71 (11)° with the dichlorobenzene ring. nih.govnih.gov A theoretical study on this compound would likely investigate the rotational barriers around the amide bond and the bond connecting the phenyl ring to the carbonyl group to identify the most stable conformers.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is fundamental for predicting chemical reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy indicating the ability to accept electrons. For a molecule like this compound, a DFT calculation would typically show the HOMO localized on the electron-rich dichlorophenyl ring and the LUMO distributed across the electron-withdrawing carbonyl and cyanomethyl groups.
Simulation of Transition States and Energy Barriers
No research has been published on the simulation of transition states or the calculation of energy barriers for reactions involving this compound. These simulations are essential for determining reaction kinetics and mechanisms, such as its synthesis or degradation pathways.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
There are no available Molecular Dynamics (MD) simulation studies for this compound. MD simulations are used to model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. While MD studies have been performed on other complex amides, none were found for this specific compound. sgkgdcvinukonda.ac.in
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. To develop a QSAR model, a series of related compounds with known activities would be required to predict the activity of new compounds like this compound based on its structural features.
Biological Activity Studies in Non Human Systems and Mechanistic Probing
Antiparasitic Research and Target Identification
Research into the antiparasitic applications of 2,4-dichloro-N-(cyanomethyl)benzamide has centered on its activity against protozoan parasites, which are responsible for a significant global disease burden.
In Vitro Efficacy Assessments Against Protozoan Parasites (e.g., Trypanosoma brucei)
Currently, there is a lack of specific published data detailing the in vitro efficacy of this compound against Trypanosoma brucei or other protozoan parasites. While the broader class of benzamide (B126) compounds has been investigated for antiparasitic properties, specific efficacy metrics such as IC50 values for this compound are not available in the public scientific literature.
Investigation of Biochemical Targets and Mode of Action in Parasitic Organisms
The precise biochemical targets and the mode of action of this compound within parasitic organisms have not yet been elucidated in published studies. General mechanisms for other antiparasitic benzamides involve targeting cellular processes essential for parasite survival, but specific molecular interactions for this compound remain an area for future research.
Mechanisms of Resistance Development in Parasite Models
There is currently no information available in the scientific literature regarding the development of resistance to this compound in parasite models. Understanding potential resistance mechanisms is a critical aspect of drug development that would require dedicated future investigation.
In Vitro Anticancer Research on Established Cell Lines
The potential of this compound as an anticancer agent has been preliminarily explored through in vitro studies on various established human cancer cell lines.
Cell Proliferation Inhibition Studies in Cancer Cell Lines (e.g., breast cancer, HepG2, PC3, HCT-116, SK-BR3)
Specific data on the inhibition of cell proliferation by this compound across a range of cancer cell lines, including breast cancer subtypes (such as SK-BR3), hepatocellular carcinoma (HepG2), prostate cancer (PC3), and colon cancer (HCT-116), are not detailed in the current body of scientific literature. While related benzamide structures have shown antiproliferative effects, the specific activity profile of this compound has not been publicly reported.
Apoptosis Induction and Cell Cycle Modulation Pathways
The ability of this compound to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells has not been specifically documented in published research. Investigations into these pathways are crucial for understanding the anticancer mechanism of any novel compound, and such studies on this compound would be necessary to ascertain its potential in this area.
Identification of Cellular Targets and Signaling Pathways in Cancer Cells
Research into the specific cellular targets and signaling pathways affected by this compound in cancer cells is not extensively documented in publicly available scientific literature. However, the broader class of benzamide derivatives has been the subject of significant investigation in oncology, revealing a variety of mechanisms by which these compounds can exert anti-cancer effects. researchgate.netnih.govresearchgate.net
Many benzamide derivatives have been found to target key proteins involved in cell cycle regulation and apoptosis. nih.gov For instance, some have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase-dependent pathways. nih.gov The modulation of key apoptotic proteins, such as the upregulation of Bax and cleaved Caspase-3 and the downregulation of Bcl-2, has been observed with certain benzamide compounds. nih.gov
Furthermore, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and leading to anti-vascular effects. nih.gov Histone deacetylase (HDAC) has also been a target for novel o-aminobenzamide based HDAC inhibitors, which have demonstrated potent antiproliferative activity against various cancer cell lines. researchgate.net These inhibitors can induce apoptosis and arrest the tumor cells in the G2/M phase of the cell cycle. researchgate.net
While these findings for related benzamide compounds are promising, it is crucial to note that the specific cellular targets and signaling pathways for this compound have yet to be elucidated. Further research is necessary to determine if it shares any of these mechanisms of action or possesses a novel anti-cancer profile.
Agricultural Pest Control Research
A recent study focused on the synthesis and insecticidal evaluation of twelve novel benzamide derivatives against S. frugiperda larvae. nih.gov The results indicated that several of these compounds exhibited good efficacy, with one compound in particular showing high activity against both second and fourth instar larvae. nih.gov The study also examined the biological and histopathological effects of these compounds, suggesting that benzamide derivatives can be effective in controlling S. frugiperda. nih.gov
Another class of insecticides, the diamide (B1670390) compounds, which includes flubendiamide, has been studied for its effects on Spodoptera species. mdpi.com These compounds act on ryanodine (B192298) receptors, leading to uncontrolled calcium release and muscle contraction in insects. While the specific mode of action for this compound is unknown, the precedent set by other benzamides and related compounds suggests that it could potentially interfere with vital physiological processes in these pests. Further investigation is required to determine its specific molecular targets and insecticidal mechanism.
Direct research on the larvicidal efficacy and antifeedant effects of this compound for crop protection has not been identified in the available literature. Nevertheless, studies on other benzamide derivatives provide evidence for their potential in these areas.
For example, a study on novel insect growth regulators with benzamide structures demonstrated toxicological activity against the second and fourth larval instars of Spodoptera littoralis. acs.org The lethal concentration (LC50) values for these compounds varied, indicating a range of potencies. acs.org This suggests that the benzamide scaffold can be a foundation for developing effective larvicides.
While specific antifeedant data for this compound is absent, the general insecticidal properties of related compounds imply that they may deter feeding as a secondary effect of toxicity. Pests that are metabolically compromised or experiencing paralysis from an insecticide are less likely to feed. However, dedicated studies are needed to confirm any primary antifeedant properties of this specific compound.
There is no specific information available on the herbicidal efficacy and selectivity mechanisms of this compound. However, the structurally related compound, 2,6-dichlorobenzamide (B151250) (BAM), is a known and persistent metabolite of the herbicide dichlobenil. welltchemicals.comnih.govnih.govresearchgate.net Dichlobenil itself is a potent inhibitor of cellulose (B213188) biosynthesis in plants. welltchemicals.com This mode of action disrupts the formation of plant cell walls, leading to a cessation of growth and eventual death of the weed. welltchemicals.com
Herbicides containing the benzamide functional group are classified by the Weed Science Society of America (WSSA) in Group 21, which are known to inhibit cell wall biosynthesis. wssa.net The selectivity of such herbicides can be due to various factors, including differences in uptake, translocation, and metabolism between the crop and the weed species.
Given the structural similarity of this compound to other dichlorobenzamide herbicides, it is plausible that it could exhibit a similar mode of action by inhibiting cellulose synthesis. However, without empirical data, this remains speculative. The specific efficacy on different weed species and its selectivity towards crops would need to be determined through rigorous testing.
Other Biological Activity Investigations
While there are no specific studies on the enzyme inhibition kinetics and mechanisms of this compound, the benzamide scaffold is present in a wide range of compounds that have been investigated as enzyme inhibitors. A significant area of this research has been on the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. nih.govnih.govnih.govresearchgate.netnih.gov
α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying the absorption of glucose from the small intestine. youtube.com Numerous studies have synthesized and evaluated various benzamide derivatives for their α-glucosidase inhibitory activity. For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives, which contain a benzamide linkage, showed potent inhibitory activity. nih.gov Kinetic studies of some of these derivatives have revealed different modes of inhibition, including competitive and mixed-type inhibition. nih.govfrontiersin.org
Antioxidant Mechanisms and Free Radical Scavenging Capacity
There is currently no available scientific data from in vitro studies detailing the antioxidant mechanisms or free radical scavenging capacity of this compound. Research into the ability of this specific compound to neutralize free radicals, such as through hydrogen atom transfer, single electron transfer, or other antioxidant pathways, has not been reported in the reviewed scientific literature. Consequently, data tables summarizing its efficacy in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or oxygen radical absorbance capacity (ORAC) assay are not available.
Antimicrobial Efficacy Investigations (e.g., antibacterial, antifungal)
Similarly, comprehensive investigations into the antimicrobial efficacy of this compound against various bacterial and fungal strains are not documented in the accessible scientific domain. While numerous studies have explored the antimicrobial potential of other benzamide derivatives, specific data regarding the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against specific pathogens have not been published. Therefore, detailed research findings and data tables illustrating its spectrum of activity against microorganisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, or other relevant microbes are unavailable.
Further research is required to elucidate the potential biological activities of this compound and to determine if it possesses any significant antioxidant or antimicrobial properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Modification of the Benzamide (B126) Core and N-Substituentsnih.gov
The benzamide scaffold is a foundational element in the design of a wide array of biologically active molecules, including herbicides and therapeutic agents. nih.govnih.govmdpi.com The systematic modification of this core, along with its N-substituents, represents a critical strategy for optimizing the desired activity and properties of the lead compound, 2,4-dichloro-N-(cyanomethyl)benzamide. Alterations to the benzamide portion, particularly the aromatic ring, and the N-(cyanomethyl) group can lead to significant changes in efficacy, selectivity, and metabolic stability.
Influence of Halogenation Patterns on Activity Profilesnih.govresearchgate.net
Halogenation of the benzamide ring is a key determinant of a compound's biological activity. The specific pattern of halogen substitution can have complex and sometimes contradictory effects depending on the biological target. For instance, in the development of certain N-substituted benzamide derivatives as antitumor agents, the presence of a chlorine atom on the benzene (B151609) ring was found to significantly decrease anti-proliferative activity. nih.govresearchgate.net Conversely, in studies of inhibitors for acetylcholinesterase in mosquitoes, para-substituted chlorinated inhibitors were identified as particularly strong binders, highlighting the nuanced role of halogen placement. diva-portal.org
The environmental and toxicological properties are also influenced by halogenation, with highly halogenated benzenes showing potential for bioaccumulation. epa.gov The 2,4-dichloro pattern of the title compound is just one of several possibilities, each conferring distinct electronic and steric properties that modulate interaction with biological targets.
| Halogenation Pattern | Compound Class | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2,4-dichloro | N-(cyanomethyl)benzamide | Serves as the base structure for herbicidal activity analysis. | nih.govtandfonline.com |
| 2,6-dichloro | N-substituted benzamides | Synthesized for evaluation of antimicrobial and disinfectant properties. | researchgate.netipinnovative.com |
| 3,5-dichloro | N-arylbenzamides | Synthesized as derivatives for structural and potential activity studies. | researchgate.net |
| General (mono/di-chloro) | N-substituted benzamides (antitumor) | Presence of chlorine on the benzamide ring generally decreased anti-proliferative activity. | nih.govresearchgate.net |
Impact of Cyanomethyl Group Modifications
The N-(cyanomethyl) substituent is a critical pharmacophore that significantly influences the compound's reactivity and biological interactions. Research on cyanomethyl esters of substituted benzoic acids has demonstrated the importance of this group in promoting specific chemical reactions, such as acylation. researchgate.net Modifications to this group, for example, by replacing it with other bioisosteres or altering its structure, would be expected to have a profound impact on the molecule's activity. While direct SAR studies on modifications to the cyanomethyl group of this compound are not extensively published, the general principles of N-substituent modification in benzamides suggest that changes in the size, electronics, and hydrogen-bonding capacity of this group would modulate biological efficacy. nih.gov
Positional Isomerism Effects on Biological and Chemical Reactivitynih.govresearchgate.net
The arrangement of the two chlorine atoms on the benzamide ring is a crucial factor governing the molecule's reactivity and biological function. The 2,4-dichloro pattern establishes a specific electronic and steric environment that differs significantly from other isomers, such as the 2,6-dichloro or 3,5-dichloro arrangements. researchgate.netresearchgate.net For example, the presence of a chlorine atom at the ortho (2-position) can induce a twist in the amide bond relative to the phenyl ring, affecting the molecule's conformation and ability to bind to a target site. nih.gov Studies on other classes of benzamides have shown that the position of substituents can be critical; for instance, a 2-substituent on the N-phenyl ring of certain antitumor benzamides was found to be necessary for inhibitory activity. nih.govresearchgate.net This underscores the principle that positional isomerism is a key tool for fine-tuning the biological and chemical properties of dichlorobenzamide derivatives.
| Isomer | Context of Study | Key Findings/Properties | Reference |
|---|---|---|---|
| 2,4-dichloro | Base compound for herbicidal QSAR studies. | Standard scaffold for evaluating herbicidal activity against Photosystem II. | nih.govtandfonline.com |
| 2,6-dichloro | Antimicrobial agents. | The steric hindrance from two ortho-chlorines can significantly alter binding and reactivity. Synthesized for antimicrobial evaluation. | researchgate.netipinnovative.com |
| 3,5-dichloro | Synthetic intermediates. | This substitution pattern provides different electronic distribution compared to the 2,4-isomer, influencing crystal packing and intermolecular interactions. | researchgate.net |
Conformational Analysis and its Correlation with Biological Effectsasianpubs.org
The three-dimensional shape of this compound is intrinsically linked to its biological function. Conformational analysis of related substituted benzamides shows that the torsion angle between the carbonyl group and the phenyl ring is a key parameter. nih.gov The presence of a substituent at the 2-position, such as a chlorine atom, often forces the amide group out of the plane of the benzene ring to relieve steric strain. nih.gov For the parent N-(cyanomethyl)benzamide, X-ray crystallography has determined that the amide group is twisted by a dihedral angle of 21.86° with respect to the benzene ring. nih.gov
For this compound, it can be inferred that the 2-chloro substituent would likely enforce a non-planar conformation, similar to that observed in 2-chlorobenzamide. nih.gov This specific conformation dictates how the molecule presents its binding motifs (e.g., hydrogen bond donors/acceptors, halogen atoms) to a biological target, thereby directly influencing its biological effects. The precise geometry is critical for achieving a complementary fit within a receptor's binding pocket.
Derivation of Predictive Models for Structure-Activity Relationshipsmdpi.com
To systematically explore the SAR of this compound and its analogs, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating variations in chemical structure with changes in biological activity. tandfonline.com For benzamide herbicides that act as Photosystem II (PSII) inhibitors, QSAR models have been successfully developed. nih.govtandfonline.com These models use molecular descriptors that quantify steric, electronic, and hydrophobic properties to predict the herbicidal activity (expressed as pIC50). tandfonline.com
Methodologies such as Multivariate Image Analysis-based QSAR (MIA-QSAR) and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related classes of herbicides. tandfonline.comnih.gov These models can generate contour maps that visualize regions where modifications to the molecule would likely enhance or diminish activity, thereby guiding the rational design of new, more potent derivatives. nih.govnih.gov
| QSAR Model | Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| MIA-QSAR | (Thio)benzamide herbicides | Photosystem II (PSII) Inhibition | Correlated chemical structures with pIC50 values using multivariate image analysis descriptors. | nih.govtandfonline.com |
| 3D-QSAR (CoMFA/CoMSIA) | 3-(pyridin-2-yl)benzenesulfonamide herbicides | Herbicidal Activity | Identified favorable steric, electrostatic, and hydrophobic fields for improving biological activity. | nih.gov |
| General QSAR | Substituted benzamides | Antimicrobial Activity | Used to establish relationships between physicochemical properties and antimicrobial efficacy. | ipinnovative.com |
Environmental Fate and Degradation Pathways of Benzamide Derivatives
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 2,4-dichloro-N-(cyanomethyl)benzamide, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, two primary functional groups are susceptible to hydrolysis: the amide linkage and the cyanomethyl (nitrile) group.
The hydrolysis of the amide bond in benzamide (B126) derivatives can be catalyzed by acid or base, or it can occur under neutral conditions, albeit at a slower rate. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This is followed by the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine. For this compound, this would result in the formation of 2,4-dichlorobenzoic acid and 2-aminoacetonitrile. arkat-usa.org The rate of amide hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic ring and the N-alkyl group. researchgate.netepa.gov Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. researchgate.net
The cyanomethyl group, a nitrile, can also undergo hydrolysis to form a carboxylic acid and ammonia. This process typically occurs in two steps: the nitrile is first hydrolyzed to an amide (in this case, 2-(2,4-dichlorobenzamido)acetamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-(2,4-dichlorobenzamido)acetic acid). umich.edu Both acid- and base-catalyzed mechanisms are known for nitrile hydrolysis. arkat-usa.orgumich.edu The cyano group in 5-cyanovaleramide has been shown to be more reactive to hydrolysis than the amide group under the same conditions. umich.edu
Table 1: Potential Hydrolysis Products of this compound
| Initial Reactant | Functional Group Targeted | Primary Hydrolysis Product(s) |
|---|---|---|
| This compound | Amide linkage | 2,4-dichlorobenzoic acid and 2-aminoacetonitrile |
| This compound | Cyanomethyl group | 2-(2,4-dichlorobenzamido)acetamide |
Note: This table presents potential products based on general hydrolysis mechanisms of amides and nitriles.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. This process can be a significant degradation pathway for pesticides and other organic compounds in the environment, especially in surface waters and on soil surfaces. researchgate.net The photolytic degradation of a compound depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the efficiency of the subsequent chemical reactions.
For chlorinated aromatic compounds like this compound, several photochemical reactions are possible. One common pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This can lead to the formation of monochlorinated benzamide derivatives. Another potential pathway is the cleavage of the bond between the aromatic ring and the carbonyl group or the cleavage of the amide bond itself. researchgate.net
The presence of other substances in the environment, such as natural organic matter, can influence the rate of photolysis. These substances can act as photosensitizers, promoting indirect photolysis, or they can absorb light and quench the excited state of the compound, thus inhibiting its degradation. researchgate.net
While specific studies on the photolysis of this compound are limited, research on other chlorinated aromatic compounds, such as chlorinated benzaldehydes, has shown that they can be degraded by UV irradiation, leading to the cleavage of the chlorine-carbon bond and the formation of various degradation products. researchgate.net The degradation products of benzophenone-3 in chlorinated water also highlight the potential for complex reactions involving halogenation and bond cleavage. nih.gov
Table 2: Potential Photolysis Pathways for this compound
| Photolysis Pathway | Potential Degradation Products |
|---|---|
| Reductive Dechlorination | Monochloro-N-(cyanomethyl)benzamide isomers, N-(cyanomethyl)benzamide |
| Amide Bond Cleavage | 2,4-dichlorobenzoic acid, 2,4-dichlorobenzaldehyde, and cyanomethyl-containing fragments |
Note: This table outlines hypothetical pathways based on the photochemistry of related compounds.
Biotic Transformation Mechanisms in Environmental Systems
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is a crucial process in the removal of many pollutants from soil and aquatic environments.
The microbial metabolism of this compound is expected to involve enzymatic reactions that target its functional groups. The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied, and the microorganisms involved often possess enzymes capable of cleaving ether bonds and dechlorinating the aromatic ring. nih.govnih.gov Similar enzymatic machinery could potentially act on this compound.
Microorganisms can utilize a variety of metabolic pathways to degrade cyanide and its derivatives. nih.govd-nb.info These pathways can be broadly categorized as hydrolytic, oxidative, reductive, and substitution/transfer reactions. nih.gov The cyanomethyl group in this compound could be a substrate for nitrilase or nitrile hydratase enzymes. Nitrilases would directly convert the nitrile to a carboxylic acid and ammonia, while nitrile hydratases would first form an amide intermediate, which would then be hydrolyzed by an amidase. nih.govresearchgate.net
The benzamide moiety can also be a target for microbial degradation. Studies on the anaerobic biodegradation of N-substituted benzamides have shown that they can be transformed under both sulfate-reducing and methanogenic conditions. researchgate.net
The rate and pathway of biodegradation are highly dependent on environmental conditions, including the type and abundance of microbial populations, temperature, pH, oxygen availability, and the presence of other nutrients. nih.govchemrxiv.org
For many anthropogenic chemicals, microorganisms can evolve new degradation pathways. nih.gov The degradation of this compound would likely proceed through a series of steps. A plausible initial step would be the hydrolysis of the amide bond, catalyzed by an amidase, to yield 2,4-dichlorobenzoic acid and 2-aminoacetonitrile. 2,4-Dichlorobenzoic acid is a known metabolite in the degradation of some chlorinated aromatic compounds and can be further degraded by dioxygenase enzymes that catalyze the cleavage of the aromatic ring. researchgate.net
Alternatively, the initial attack could be on the cyanomethyl group. Enzymatic hydrolysis of the nitrile would lead to the formation of 2-(2,4-dichlorobenzamido)acetic acid, which could then be further metabolized. nih.govuva.esresearchgate.net The degradation of cyanide-containing compounds can lead to the formation of ammonia, which can be assimilated by microorganisms as a nitrogen source. d-nb.inforesearchgate.net
Table 3: Potential Biotic Transformation Pathways of this compound
| Initial Transformation Step | Key Enzyme(s) | Intermediate/Final Products |
|---|---|---|
| Amide Hydrolysis | Amidase | 2,4-dichlorobenzoic acid and 2-aminoacetonitrile |
| Nitrile Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | 2-(2,4-dichlorobenzamido)acetic acid and ammonia |
| Dechlorination | Dehalogenase | Monochloro-N-(cyanomethyl)benzamide isomers |
Note: This table presents hypothetical pathways based on known microbial degradation mechanisms for related structures.
Environmental Compartment Distribution Modeling
Environmental compartment distribution models are used to predict the fate and transport of chemicals in the environment. These models use the physicochemical properties of a compound to estimate its partitioning between different environmental compartments, such as air, water, soil, and sediment. epa.gov
The distribution of this compound in the environment will be influenced by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can be used to predict these properties when experimental data are unavailable. ajrconline.orgnih.govnih.gov
Given the presence of polar functional groups (amide and nitrile), this compound is expected to have moderate water solubility. Its potential for volatilization is likely to be low due to its relatively high molecular weight and polarity. The octanol-water partition coefficient will determine its tendency to sorb to organic matter in soil and sediment. A higher Kow value would indicate a greater tendency for sorption, which could reduce its mobility in the environment but also potentially decrease its bioavailability for microbial degradation.
The ultimate environmental fate of this compound will be a complex interplay of these degradation and distribution processes. Modeling can provide valuable insights into which compartments are likely to accumulate the compound and which degradation pathways are likely to be most significant under different environmental scenarios.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dichlorobenzoic acid |
| 2-aminoacetonitrile |
| 2-(2,4-dichlorobenzamido)acetamide |
| 2-(2,4-dichlorobenzamido)acetic acid |
| 5-cyanovaleramide |
| monochlorinated benzamide |
| 2,4-dichlorobenzaldehyde |
| benzophenone-3 |
| 2,4-dichlorophenoxyacetic acid |
| 2,4-dichloro-N-o-tolyl-benzamide |
| N-substituted benzamide |
| 2,4-dichlorotoluene |
| 2,4-dichlorobenzoyl chloride |
Air-Water Partitioning
There is no available data on the Henry's Law Constant, vapor pressure, or water solubility that would allow for an assessment of the air-water partitioning behavior of this compound. This information is crucial for understanding the potential for this compound to volatilize from water bodies into the atmosphere.
Table 1: Air-Water Partitioning Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Henry's Law Constant (Pa m³/mol) | Data not available | |
| Vapor Pressure (Pa) | Data not available |
Soil Adsorption and Leaching Potential
No experimental or estimated values for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound were found. The Koc value is a critical parameter for predicting the mobility of a chemical in soil. Without this data, the potential for this compound to adsorb to soil particles or leach into groundwater cannot be determined.
Table 2: Soil Adsorption and Leaching Potential of this compound
| Parameter | Value | Source |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |
Sediment Accumulation Potential
Information regarding the partitioning of this compound into sediment is not available. To assess the potential for a compound to accumulate in sediments, data on its partitioning behavior between water and sediment (sediment-water partition coefficient, Kd) is necessary.
Table 3: Sediment Accumulation Potential of this compound
| Parameter | Value | Source |
|---|---|---|
| Sediment-Water Partition Coefficient (Kd) | Data not available |
Persistence Assessment in Various Environmental Media
There are no available studies that report the half-life of this compound in various environmental media such as soil, water, or sediment. Persistence, often expressed as a half-life (DT50), is a key indicator of how long a chemical will remain in the environment before being degraded by biotic or abiotic processes.
Table 4: Persistence of this compound in Environmental Media
| Medium | Half-life (DT50) | Degradation Pathway(s) | Source |
|---|---|---|---|
| Soil | Data not available | Data not available | |
| Water | Data not available | Data not available | |
| Sediment | Data not available | Data not available |
Emerging Research Frontiers and Future Directions for 2,4 Dichloro N Cyanomethyl Benzamide
Development of Next-Generation Benzamide-Based Research Probes
The benzamide (B126) scaffold is a versatile platform in medicinal chemistry and chemical biology. The development of next-generation research probes based on the 2,4-dichloro-N-(cyanomethyl)benzamide structure is a promising avenue of investigation. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function and role in disease processes.
The inherent reactivity and structural features of the dichlorinated phenyl ring and the cyanomethyl group can be strategically modified to incorporate reporter molecules, such as fluorescent tags or biotin (B1667282) labels. This would enable the visualization and tracking of the probe's interaction with its target within a biological system. Furthermore, the development of photoaffinity probes, which can form a covalent bond with their target upon light activation, could be instrumental in identifying novel protein-protein interactions and drug targets.
Table 1: Potential Modifications for Benzamide-Based Research Probes
| Modification Strategy | Purpose | Potential Application |
| Incorporation of a fluorophore | To enable visualization and tracking of the probe | Live-cell imaging of target proteins |
| Attachment of a biotin tag | To facilitate purification of the probe-target complex | Identification of novel protein binding partners |
| Introduction of a photoreactive group | To enable covalent cross-linking to the target | Mapping drug-binding sites on proteins |
| Synthesis of radiolabeled analogs | To allow for quantitative binding studies | Characterizing receptor pharmacology |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. For a molecule like this compound, these computational tools can be leveraged to accelerate the design and optimization of new derivatives with enhanced biological activities and improved physicochemical properties. agroorbit.com
Generative AI models can explore vast chemical spaces to propose novel benzamide structures with a higher probability of interacting with a desired biological target. Predictive models, trained on large datasets of chemical structures and their corresponding biological activities, can be used to forecast the potential efficacy and safety of newly designed compounds before they are synthesized in the lab. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. agroorbit.comepa.gov
Moreover, AI algorithms can analyze complex structure-activity relationships (SAR) to identify key molecular features that are crucial for a compound's biological function. This knowledge can then guide medicinal chemists in making more informed decisions during the lead optimization process, ultimately leading to the development of more potent and selective drug candidates.
High-Throughput Screening Methodologies for Discovery of New Activities
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. nih.gov By employing automated robotic systems, researchers can screen thousands of compounds in a short period, significantly accelerating the pace of drug discovery and agrochemical research. nih.gov
A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS against a wide range of biological targets. This could include panels of enzymes, receptors, and whole-cell assays to identify novel herbicidal, fungicidal, or even therapeutic activities. The data generated from these screens can provide valuable starting points for new research and development projects.
The integration of HTS with advanced data analysis techniques, including machine learning, can help in identifying promising "hit" compounds from the vast amount of screening data. These hits can then be further validated and optimized to develop new lead compounds with desired biological profiles.
Table 2: High-Throughput Screening Approaches
| Screening Method | Description | Application for Benzamide Derivatives |
| Biochemical Assays | Measures the effect of a compound on a purified biological target, such as an enzyme or receptor. | Identifying specific enzyme inhibitors or receptor modulators. |
| Cell-Based Assays | Measures the effect of a compound on a specific cellular process or pathway. | Discovering compounds with activity against cancer cell lines or pathogens. |
| Phenotypic Screening | Measures the overall effect of a compound on a whole organism or cell, without prior knowledge of the target. | Identifying compounds with novel herbicidal, fungicidal, or insecticidal activities. |
Exploration of Multi-Targeting Approaches in Biological Systems
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach has often proven insufficient for treating such multifaceted conditions. Consequently, there is a growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins or pathways involved in the disease process. nih.gov
The this compound scaffold presents an opportunity for the design of multi-target inhibitors. By strategically modifying different parts of the molecule, it may be possible to create compounds that can interact with multiple, distinct biological targets. For instance, one part of the molecule could be designed to inhibit a specific kinase, while another part targets a different enzyme involved in a related pathway.
Computational methods, such as molecular docking and pharmacophore modeling, can be instrumental in the rational design of such multi-target ligands. These approaches can help in predicting how a molecule will bind to different protein targets and guide the synthesis of compounds with the desired polypharmacological profile. The development of benzamide-based multi-target agents could offer a more effective and holistic approach to treating complex diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-N-(cyanomethyl)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 4-chloroaniline with paraformaldehyde in the presence of potassium cyanide, followed by benzoylation with 2,4-dichlorobenzoyl chloride . Critical steps include controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aniline to paraformaldehyde). Post-synthesis purification via HPLC or silica gel chromatography is essential to achieve >95% purity. Yield optimization (reported at 38% ) requires inert atmospheres to prevent oxidation of intermediates.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Key signals include δ 7.30–7.15 (aromatic protons), δ 4.76 (s, 2H, -CH2CN) .
- ESI-MS : A molecular ion peak at m/z 339.2 [M+H]+ confirms the molecular weight .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) validate functional groups .
Cross-validation with elemental analysis (C, H, N, Cl) is recommended to resolve ambiguities in spectral interpretations.
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments (e.g., due to polymorphism) require:
- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .
- Refinement Software : SHELXL’s twin refinement tools (BASF parameter) can model twinned crystals, while the Hooft parameter in CRYSTALS improves accuracy for weak datasets .
- Validation Metrics : Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) to benchmark against known structures.
Q. What strategies improve the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide to enhance binding to hydrophobic enzyme pockets .
- Docking Studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., Trypanosoma brucei inhibitors ). Optimize substituents on the cyanomethyl group to reduce steric hindrance.
- In Vitro Validation : IC₅₀ values should be cross-checked with fluorescence polarization assays to rule off-target effects .
Q. How can conflicting solubility data for this compound in polar solvents be addressed?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydrate formation. Mitigate via:
- Solvent Screening : Use the Hansen Solubility Parameters (HSPs) to identify optimal solvents (e.g., DMSO > acetone > ethanol) .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to detect melting point variations (>5°C indicates polymorphism) .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to identify aggregation trends.
Experimental Design & Data Analysis
Q. What experimental controls are critical for reproducibility in cytotoxicity studies of this compound?
- Methodological Answer :
- Positive Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle controls to validate assay conditions .
- Dose-Response Curves : Test 8–10 concentrations (0.1–100 μM) in triplicate, normalized to cell viability (MTT assay).
- Batch Consistency : Synthesize compound in ≥3 independent batches and compare IC₅₀ values (CV <15% acceptable) .
Q. How can computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., cyanomethyl group oxidation) .
- Metabolite Identification : LC-HRMS in hepatocyte incubations detects major Phase I/II metabolites. Match fragmentation patterns with mzCloud libraries .
- Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models using logP (2.8) and topological polar surface area (TPSA = 65 Ų) .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported inhibitory potency across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM Trypanosoma brucei) and substrate Km values .
- Buffer Conditions : Compare activity in HEPES vs. phosphate buffers (pH 7.4 ± 0.2) to rule out pH-dependent effects.
- Orthogonal Assays : Validate with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
